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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for studying the interaction

between the bacteriophage T4 large terminase protein, gp17, and DNA. These methodologies

are crucial for understanding the mechanism of viral DNA packaging and for the development

of novel antimicrobial agents targeting this essential process.

Introduction to gp17 and its Role in DNA Packaging
The bacteriophage T4 DNA packaging machine is a powerful molecular motor responsible for

translocating the viral genome into a preformed prohead.[1] This process is driven by the large

terminase subunit, gp17, a multifunctional protein with both ATPase and nuclease activities.[2]

[3] gp17 assembles into a pentameric ring at the portal of the prohead, forming the core of the

packaging motor.[4] The smaller terminase subunit, gp16, plays a crucial regulatory role,

significantly enhancing the ATPase activity of gp17.[5] Understanding the intricate interactions

between gp17, DNA, ATP, and gp16 is fundamental to elucidating the mechanism of this

remarkable nanomachine.

Quantitative Analysis of gp17 Function
A thorough quantitative understanding of gp17's enzymatic activities and its interactions with

DNA is essential for detailed mechanistic studies and for the evaluation of potential inhibitors.

The following tables summarize key quantitative data obtained from various biochemical and

biophysical assays.
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Table 1: ATPase Activity of gp17

Condition
kcat
(ATP/gp17/min)

Fold Stimulation Reference

gp17 alone 1-2 -

gp17 + gp16 ~100-200 50-100 [5]

gp17 (in active

packaging motor)
~400 ~200-400

Table 2: DNA Binding and Translocation Properties of the gp17 Motor

Parameter Value Method Reference

Motor Stoichiometry 5 gp17 subunits Single-molecule TIRF [4]

DNA Binding

Preference (ATPase

domain)

>1 kb dsDNA Gel Filtration

Maximum Force

Generation
>60 pN Optical Tweezers

Average DNA

Translocation Rate
~700 bp/s Optical Tweezers

Maximum DNA

Translocation Rate
up to ~2000 bp/s Optical Tweezers

Step Size per ATP

hydrolyzed
~2 bp

Single-molecule

analysis
[4]

Experimental Protocols
This section provides detailed protocols for key experiments used to characterize the gp17-

DNA interaction.

ATPase Activity Assay
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This protocol measures the rate of ATP hydrolysis by gp17, a direct measure of its motor

activity. The assay quantifies the amount of inorganic phosphate (Pi) released from ATP.

Materials:

Purified gp17 and gp16 proteins

ATP solution (high purity)

DNA substrate (e.g., linearized plasmid or phage DNA)

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2

Malachite Green Reagent for phosphate detection

96-well microplate

Spectrophotometer

Protocol:

Prepare a reaction mixture containing the reaction buffer, gp17, and, if desired, gp16 and/or

DNA.

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

Initiate the reaction by adding ATP to a final concentration of 1-5 mM.

At various time points, withdraw aliquots of the reaction and stop the reaction by adding a

solution that will denature the enzyme (e.g., SDS or a strong acid).

To quantify the released phosphate, add the Malachite Green reagent to the quenched

reaction samples in a 96-well plate.

Incubate for 15-20 minutes at room temperature to allow color development.

Measure the absorbance at 620-650 nm using a spectrophotometer.
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Generate a standard curve using known concentrations of inorganic phosphate to determine

the amount of Pi produced in each reaction.

Calculate the ATPase activity as moles of ATP hydrolyzed per mole of gp17 per minute

(kcat).

In Vitro DNA Packaging Assay
This assay directly measures the ability of the gp17 motor to package DNA into proheads.

Materials:

Purified gp17

Purified T4 proheads (e.g., from a T4 mutant deficient in gp17)

Linearized DNA substrate (e.g., a plasmid or phage genome, which can be radiolabeled or

fluorescently tagged)

ATP solution

Packaging Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl2, 1 mM spermidine,

2 mM putrescine

DNase I

Proteinase K

Agarose gel electrophoresis system

Protocol:

Set up the packaging reaction by combining proheads, gp17, and DNA in the packaging

buffer.

Initiate the packaging by adding ATP to a final concentration of 1 mM.

Incubate the reaction at 37°C for 30-60 minutes.
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To remove any unpackaged DNA, add DNase I and incubate for an additional 15 minutes at

37°C.

Stop the DNase I digestion by adding EDTA.

To release the packaged DNA, add Proteinase K and SDS and incubate at 65°C for 30

minutes.

Analyze the protected (packaged) DNA by agarose gel electrophoresis.

Quantify the amount of packaged DNA by densitometry of the gel bands.

Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to qualitatively and quantitatively assess the binding of gp17 to a specific DNA

fragment.

Materials:

Purified gp17 protein (or its DNA-binding domain)

Labeled DNA probe (radiolabeled or fluorescently labeled) containing the putative binding

site

Binding Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 5% glycerol

Non-specific competitor DNA (e.g., poly(dI-dC))

Native polyacrylamide gel

Electrophoresis apparatus

Protocol:

Prepare binding reactions by mixing the labeled DNA probe with increasing concentrations of

gp17 in the binding buffer.

Include a reaction with no protein as a negative control.
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To reduce non-specific binding, add a non-specific competitor DNA to each reaction.

Incubate the reactions at room temperature for 20-30 minutes to allow complex formation.

Load the samples onto a native polyacrylamide gel.

Run the gel at a constant voltage until the free probe has migrated a sufficient distance.

Visualize the DNA bands using autoradiography (for radiolabeled probes) or a fluorescence

imager.

The formation of a gp17-DNA complex is indicated by a band that migrates slower than the

free DNA probe (a "shifted" band). The intensity of the shifted band is proportional to the

amount of complex formed.

DNase I Footprinting Assay
This high-resolution technique identifies the specific DNA sequence where a protein binds.

Materials:

Purified gp17 protein

DNA fragment of interest, labeled at one end (e.g., with 32P)

DNase I

Reaction Buffer: Similar to EMSA binding buffer, but with the addition of Ca2+ and Mg2+

required for DNase I activity.

Stop Solution: a solution containing EDTA and a denaturing agent.

Denaturing polyacrylamide sequencing gel

Protocol:

Incubate the end-labeled DNA with varying concentrations of gp17 to allow binding.

Include a control reaction with no gp17.
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Add a low concentration of DNase I to each reaction and incubate for a short period to

achieve partial digestion.

Stop the reaction by adding the stop solution.

Purify the DNA fragments.

Denature the DNA fragments by heating and load them onto a denaturing polyacrylamide

gel, alongside a sequencing ladder of the same DNA fragment.

After electrophoresis, visualize the DNA fragments by autoradiography.

The region where gp17 binds to the DNA will be protected from DNase I cleavage, resulting

in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane.

Visualizing Workflows and Interactions
Graphviz diagrams are provided to illustrate the experimental workflows and the proposed

mechanism of gp17-mediated DNA packaging.
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Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
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Caption: Proposed mechanism of bacteriophage T4 DNA packaging.
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Advanced Single-Molecule Techniques
For a more detailed and dynamic understanding of the gp17-DNA interaction, single-molecule

techniques are invaluable.

Single-Molecule FRET (smFRET)
smFRET can be used to probe conformational changes within the gp17 motor or the DNA

substrate during packaging in real-time. By labeling different components of the packaging

machinery with a donor and acceptor fluorophore pair, one can measure the efficiency of

Förster Resonance Energy Transfer, which is dependent on the distance between the

fluorophores. This allows for the observation of dynamic events such as the binding and

release of DNA by individual gp17 subunits.

Optical Tweezers
Optical tweezers are a powerful tool for measuring the forces involved in DNA packaging. In a

typical experiment, a single DNA molecule is tethered between two beads, one of which is held

in a fixed position by a micropipette, while the other is trapped by a highly focused laser beam.

The phage prohead-motor complex is then allowed to bind to the DNA. As the motor

translocates the DNA, the force generated can be precisely measured by monitoring the

displacement of the bead in the optical trap. These experiments have revealed that the T4

packaging motor is one of the strongest known molecular motors, capable of generating forces

exceeding 60 pN.

Conclusion
The methods described in this document provide a comprehensive toolkit for investigating the

intricate interactions between the bacteriophage T4 DNA packaging motor protein gp17 and its

DNA substrate. A combination of bulk biochemical assays and advanced single-molecule

techniques is crucial for a complete understanding of this dynamic and powerful molecular

machine. This knowledge is not only fundamental to the field of virology but also holds

significant promise for the development of novel antibacterial therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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